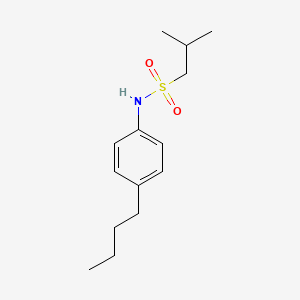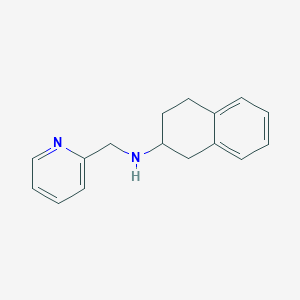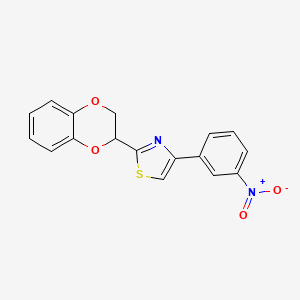![molecular formula C22H27N3O3S B5175218 4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5175218.png)
4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butoxy-N-({[4-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide, commonly known as BMB, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in various fields, including cancer research and drug development.
作用机制
The mechanism of action of BMB involves the inhibition of tubulin polymerization, which is essential for cell division. BMB binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
BMB has been shown to have several biochemical and physiological effects. In vitro studies have shown that BMB inhibits the proliferation of cancer cells and induces apoptosis. BMB has also been shown to inhibit angiogenesis, the formation of new blood vessels that are essential for tumor growth. In vivo studies have shown that BMB inhibits tumor growth and metastasis in animal models.
实验室实验的优点和局限性
BMB has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. BMB is also stable and can be stored for long periods without degradation. However, BMB has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for the study of BMB. One direction is the development of BMB analogs with improved solubility and potency. Another direction is the investigation of the synergistic effects of BMB with other anticancer agents. BMB could also be studied for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
Conclusion:
In conclusion, BMB is a chemical compound that has shown promise in scientific research, particularly in cancer research and drug development. The synthesis of BMB has been optimized to yield high purity and high yields. BMB inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. BMB has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of BMB, including the development of analogs and investigation of synergistic effects.
合成方法
The synthesis of BMB involves several steps, starting with the reaction of 4-nitrophenyl isothiocyanate with 4-morpholinylaniline. This reaction produces 4-(4-morpholinyl)phenyl isothiocyanate, which is then reacted with 4-butoxyaniline to form the final product, BMB. The synthesis of BMB has been optimized to yield high purity and high yields.
科学研究应用
BMB has been studied for its potential applications in cancer research and drug development. In cancer research, BMB has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. BMB has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In drug development, BMB has been studied as a potential lead compound for the development of new anticancer agents.
属性
IUPAC Name |
4-butoxy-N-[(4-morpholin-4-ylphenyl)carbamothioyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O3S/c1-2-3-14-28-20-10-4-17(5-11-20)21(26)24-22(29)23-18-6-8-19(9-7-18)25-12-15-27-16-13-25/h4-11H,2-3,12-16H2,1H3,(H2,23,24,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWAXHSXSYTULGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}(2-methoxyethyl)amino]methyl}phenol](/img/structure/B5175145.png)
![N~2~-(2-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5175146.png)

![N-[(1-{2-[4-(2-methoxyphenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5175150.png)
![3-(2-chlorophenyl)-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5175177.png)
![2-[1-methyl-2-oxo-2-(2,2,4,6,7-pentamethyl-1(2H)-quinolinyl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5175183.png)


![tert-butyl {1-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-4-piperidinyl}carbamate](/img/structure/B5175220.png)
![N-(2-chlorophenyl)-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5175232.png)
![diethyl [3-(diethylamino)propyl]phosphonate](/img/structure/B5175240.png)

![4-({3-[(3,4-difluorophenyl)amino]-1-piperidinyl}carbonyl)-6-isopropyl-2-pyrimidinamine](/img/structure/B5175261.png)
![3-{[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]thio}-5-ethyl-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B5175263.png)